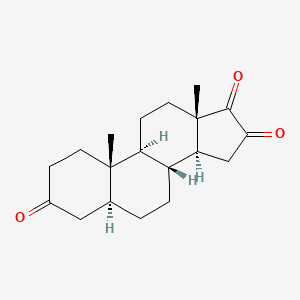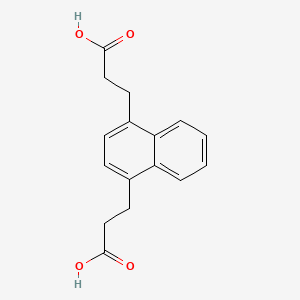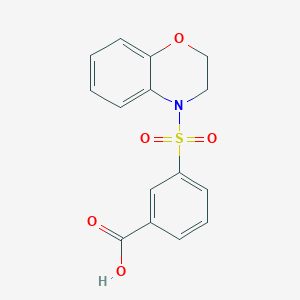
5alpha-Androstane-3,16,17-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androstane-3,16,17-trione is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is known for its role in the biosynthesis and metabolism of androgens and has some androgenic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstane-3,16,17-trione typically involves the reduction of androstenedione by 5alpha-reductase . This enzyme catalyzes the conversion of the 3-oxo-4-ene structure into 5alpha-reduced products . The reaction conditions often include the use of specific microbial strains or chemical catalysts to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods. For instance, the use of Treponema denticola, a bacterium that expresses 5alpha-reductase, has been explored for the production of this compound from phytosterols . This method offers a cost-effective and sustainable approach to large-scale production.
Chemical Reactions Analysis
Types of Reactions
5alpha-Androstane-3,16,17-trione undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which have distinct biological activities and applications .
Scientific Research Applications
5alpha-Androstane-3,16,17-trione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in androgen metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to androgen deficiency and hormonal imbalances.
Industry: Utilized in the production of performance-enhancing drugs and other steroid-based products
Mechanism of Action
The mechanism of action of 5alpha-Androstane-3,16,17-trione involves its interaction with androgen receptors and other molecular targets. It acts as an agonist, binding to these receptors and modulating the expression of genes involved in androgenic effects . The pathways involved include the regulation of gonadotropin secretion and the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Androstanedione: A closely related compound with similar androgenic activity.
5alpha-Androstane-3beta,17alpha-diol: Another metabolite of testosterone with androgenic properties.
5alpha-Androstan-3,6,17-trione: An analog used as an aromatase inhibitor.
Uniqueness
5alpha-Androstane-3,16,17-trione is unique due to its specific structure and the distinct pathways it influences. Its ability to modulate androgen receptors and its role in androgen metabolism set it apart from other similar compounds .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16,17-trione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11,13-15H,3-10H2,1-2H3/t11-,13+,14-,15-,18-,19-/m0/s1 |
InChI Key |
QSRRZOKHPOSKBO-FZOQZOMPSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)C4=O)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC(=O)C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)

![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13449398.png)

![(3R,4R)-N-Cyclohexyl-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13449412.png)
![Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride](/img/structure/B13449417.png)
